2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H16Cl2FN3O4S and its molecular weight is 448.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds with structural elements similar to the query compound have been synthesized for antimicrobial studies. For instance, the synthesis of 4-oxo-thiazolidine derivatives has been explored for their antimicrobial properties. These compounds were synthesized through a series of condensations and reactions, resulting in various derivatives that were evaluated for antimicrobial efficacy (Patel, Mistry, & Desai, 2009).
Antitumor and Pharmacological Evaluation
Several studies have focused on the synthesis of compounds with potential antitumor activities. For example, derivatives of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide have been synthesized and evaluated for their antitumor activities. These compounds showcase the application of similar chemical structures in exploring new therapeutic agents (Yu et al., 2014).
Spectroscopic and Quantum Mechanical Studies
Compounds with benzothiazolinone acetamide analogs have been the subject of spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling. These studies highlight the multifaceted applications of such compounds, from understanding their bioactive potential to their utility in dye-sensitized solar cells (Mary et al., 2020).
Insecticidal Assessment
Research has also delved into the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment. These studies involve creating novel compounds and assessing their efficacy against agricultural pests, showcasing another dimension of application for similar chemical structures (Fadda et al., 2017).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3O4S/c1-22-14-4-3-12(20)9-15(14)23(28(22,25)26)7-6-21-17(24)10-27-16-5-2-11(18)8-13(16)19/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVTYVBDVMPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.